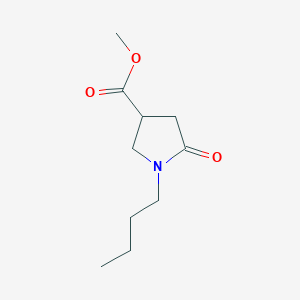
4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine
Übersicht
Beschreibung
4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine is a fluorinated building block . It has an empirical formula of C8H7F3INO2 and a molecular weight of 333.05 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of 4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine is COc1ncc(c(I)c1OC)C(F)(F)F . The InChI is 1S/C8H7F3INO2/c1-14-6-5(12)4(8(9,10)11)3-13-7(6)15-2/h3H,1-2H3 .Physical And Chemical Properties Analysis
4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine is a solid substance . Its empirical formula is C8H7F3INO2 and its molecular weight is 333.05 .Wissenschaftliche Forschungsanwendungen
1. Complex Formation and Structural Characterization
A study investigated the behavior of 5-trifluoromethyl-pyridine-2-thione towards molecular iodine, leading to the formation of an n–σ* complex. This complex was characterized through UV-spectroscopy and X-ray diffraction, revealing insights into the crystal structure, including hydrogen bonds and intermolecular contacts involving iodine. This research contributes to understanding the structural characteristics and complex formation of related compounds (Chernov'yants et al., 2011).
2. Site-Selective Electrophilic Substitutions
In another research, 2-chloro-6-(trifluoromethyl)pyridine, when treated with lithium diisopropylamide and iodine, underwent a transformation to its 3-iodo derivative. This process highlights the potential for site-selective electrophilic substitutions, offering avenues for further manipulations in halogen/metal exchange reactions (Mongin et al., 1998).
3. Functionalization of Pyridines
Research focused on the regioexhaustive functionalization of various chloro-, bromo-, and iodo(trifluoromethyl)pyridines to derive carboxylic acids. This study underscores the versatility of these compounds in synthesizing diverse functionalized molecules (Cottet et al., 2004).
4. Displacement Reactions
A study extended a method for producing trifluoromethyl substituted benzenes to the pyridine series, demonstrating that 2-iodopyridines can be converted to 2-(trifluoromethyl)pyridines by displacing iodide. This research shows the potential for chemical modifications in the pyridine series through displacement reactions (Cottet & Schlosser, 2002).
5. Halogen-Bonded Dimer Formation
Research revealed that certain iodo- and bromo-phenylethynylpyridines, designed to form self-complementary dimers in the solid state, actually succeeded in doing so. This study provides insights into the structural aspects of halogen bonding in pyridine derivatives (Oburn et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds with trifluoromethylpyridine structures have been observed to exhibit superior pest control properties .
Mode of Action
It’s known that the presence of fluorine and pyridine structure in trifluoromethylpyridine derivatives contributes to their efficacy .
Result of Action
Compounds with similar structures have been observed to have superior pest control properties .
Eigenschaften
IUPAC Name |
4-iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3INO2/c1-14-6-5(12)4(8(9,10)11)3-13-7(6)15-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFISGSRXCHTAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1OC)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223722 | |
| Record name | Pyridine, 4-iodo-2,3-dimethoxy-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine | |
CAS RN |
1261365-81-4 | |
| Record name | Pyridine, 4-iodo-2,3-dimethoxy-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-iodo-2,3-dimethoxy-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1392809.png)

![5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1392813.png)


![2-[1-(2-Methoxybenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392816.png)


![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1392821.png)



![[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine](/img/structure/B1392827.png)
